![molecular formula C9H20N2O2 B2660181 1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol CAS No. 452105-52-1](/img/structure/B2660181.png)

1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

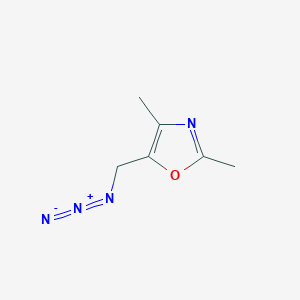

The compound “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol” is a type of propanolamine . It has a CAS Number of 452105-52-1 . The compound is a powder with a molecular weight of 188.27 . The IUPAC name for this compound is 1-amino-3-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-propanol .

Synthesis Analysis

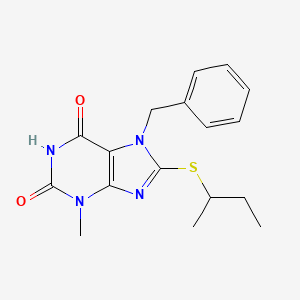

The synthesis of propanolamines, which includes “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol”, is typically achieved by the addition of amines to one or two equivalents of propylene oxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .Scientific Research Applications

Corrosion Inhibition

The compound's derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit anodic inhibitor characteristics by forming protective layers on the metal surface, thereby retarding the anodic dissolution of iron. Their inhibition efficiency increases with concentration, demonstrating potential as corrosion inhibitors in various industrial applications (Gao, Liang, & Wang, 2007).

Chemical Synthesis and Structural Analysis

The compound's structure facilitates the synthesis of tertiary amines, which are critical in the development of pharmaceuticals and chemical materials. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been synthesized and characterized, showcasing the compound's utility in producing molecules with potential therapeutic applications. Structural analyses, including X-ray diffraction, provide insights into the conformations of these molecules, underscoring their significance in medicinal chemistry and materials science (Nitek et al., 2020).

Advanced Organic Synthesis

Research has shown the compound's derivatives can be used in the synthesis of complex organic molecules, such as in the diastereoselective allylstannane additions to certain oxazinones. This process is crucial for creating bioactive peptides found in marine organisms, illustrating the compound's role in synthesizing biologically active materials with potential pharmaceutical applications (Pigza & Molinski, 2010).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlights the compound's versatility in peptidomimetic chemistry. This process facilitates the development of novel peptides and peptidomimetics, expanding the toolkit available for drug discovery and development (Sladojevich, Trabocchi, & Guarna, 2007).

Safety and Hazards

properties

IUPAC Name |

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKPGJHMAOQKTH-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)

![3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde](/img/structure/B2660101.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)

![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)